molecular formula C20H18FN3O4 B2666477 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 2034476-51-0

2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2666477
CAS No.: 2034476-51-0
M. Wt: 383.379
InChI Key: GRAOGULZSVIJMB-UHFFFAOYSA-N
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Description

2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that integrates multiple functional groups, including a pyrimidine ring, a pyrrolidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, which are then linked together through a series of reactions:

    Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the pyrrolidine ring: This involves the cyclization of an appropriate amine precursor under acidic or basic conditions.

    Coupling reactions: The pyrimidine and pyrrolidine intermediates are coupled using a carbonylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the chromenone structure: This step involves the cyclization of a suitable precursor, often under acidic conditions, to form the chromenone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield a lactam, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Biological Studies: It can be used as a probe to study the interactions of fluorinated pyrimidines with biological targets.

    Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors or modulators of specific enzymes or receptors.

    Industrial Applications: Its chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one would depend on its specific biological target. Generally, compounds with fluorinated pyrimidine rings can interact with nucleic acids or proteins, potentially inhibiting enzymes or modulating receptor activity. The chromenone structure may also contribute to its biological activity by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one
  • 2-(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one
  • 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-2-one

Uniqueness

The uniqueness of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the fluorine atom in the pyrimidine ring can significantly alter its electronic properties, potentially enhancing its interaction with biological targets compared to non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-2-14-18(21)19(23-11-22-14)27-12-7-8-24(10-12)20(26)17-9-15(25)13-5-3-4-6-16(13)28-17/h3-6,9,11-12H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAOGULZSVIJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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